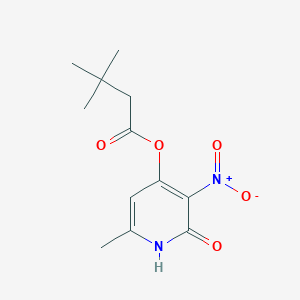![molecular formula C16H19N3O3 B2979133 (E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide CAS No. 1356808-04-2](/img/structure/B2979133.png)
(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the double bond and the amide group. The electron withdrawing nature of the nitrile group could also influence the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the amide group could participate in hydrolysis or reduction reactions. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to a primary amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups like the amide and nitrile could make this compound relatively polar, which would influence its solubility and boiling/melting points .科学的研究の応用
Cancer Stem Cells Targeting
Research shows that certain enaminone derivatives, similar in structure to the compound , have been evaluated for their antitumor activity against cancer stem cells. For example, a study by Bhat, Al‐Dhfyan, & Al-Omar (2016) synthesized and tested various enaminone derivatives, finding that most compounds were active against side population cancer stem cells. This indicates potential applications of similar compounds in cancer therapy, specifically targeting cancer stem cells.
Anticonvulsant Properties
Enaminone compounds have been studied for their anticonvulsant properties. A study by Kubicki, Bassyouni, & Codding (2000) investigated the crystal structures of three anticonvulsant enaminones. Their findings contribute to understanding the structure-activity relationship of enaminones, which can be crucial for designing effective anticonvulsant drugs.
Solar Cell Efficiency
The efficiency of solar cells can be influenced by compounds like (E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide. A study by Robson et al. (2013) on donor-acceptor organic dyes, which have similar structural characteristics, demonstrated their effectiveness in solar cell devices. This suggests potential applications of enaminone-based compounds in improving solar cell technologies.
Anticancer Agents Design
Functionalized amino acid derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, Kumar et al. (2009) developed a series of such derivatives, which showed promising cytotoxicity in various cancer cell lines. This indicates the potential for designing new anticancer agents using structurally similar compounds.
Development of Novel Pharmacophores
Compounds structurally related to this compound could be used in developing novel pharmacophores for anticancer and anti-inflammatory agents. Research by Rahmouni et al. (2016) synthesized and evaluated a series of pyrazolopyrimidines derivatives, showing their potential in this regard.
Photoluminescent Material Development
The electrooxidation of compounds similar to the one has been studied for the development of photoluminescent materials. Ekinci et al. (2000) investigated the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, leading to the formation of photoluminescent oligoaminothiophenes.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-10-19(11-9-17)16(21)8-5-13-3-6-14(7-4-13)22-12-15(18)20/h3-8H,2,10-12H2,1H3,(H2,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODZOZKSMWSVPI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C=CC1=CC=C(C=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC#N)C(=O)/C=C/C1=CC=C(C=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2979051.png)
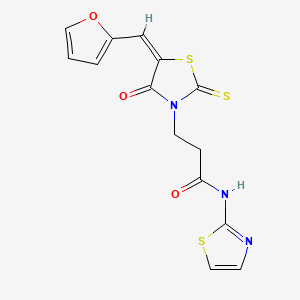
![4-Oxospiro[3H-chromene-2,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2979054.png)
![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2979056.png)
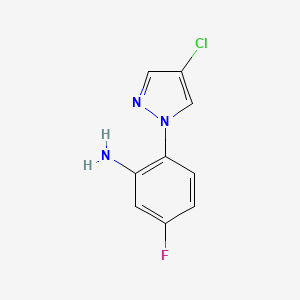

![Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2979063.png)
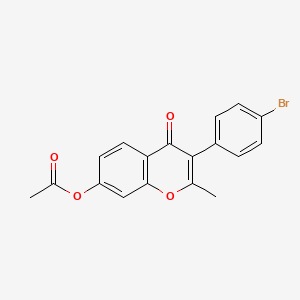
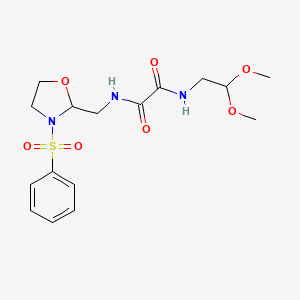
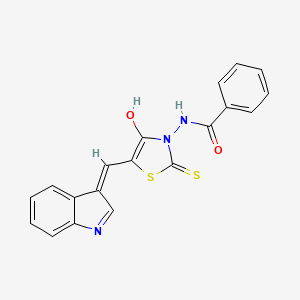

![Benzo[d]thiazol-2-ylmethyl 1-naphthoate](/img/structure/B2979071.png)
